4-(4-methylbenzyl)-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(4-methylbenzyl)-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C23H23F3N4O2 and its molecular weight is 444.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(4-methylbenzyl)-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one is a novel triazole derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure features a triazole ring linked to a piperidine moiety and substituted with both a trifluoromethyl group and a methylbenzyl group. This unique arrangement contributes to its biological activity.
Chemical Formula
- Molecular Formula : C19H21F3N4O
- Molecular Weight : 396.39 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of triazole derivatives, including the compound . The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for penetrating microbial membranes.
Table 1: Antimicrobial Activity Data
Pathogen | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus (MRSA) | 12.5 - 25 | |
Escherichia coli | 25 - 50 | |
Candida albicans | 16 - 32 |
Antiparasitic Activity
Research indicates that triazole derivatives can exhibit antiparasitic effects. In vitro studies have shown that compounds similar to the one discussed can inhibit the growth of protozoan parasites such as Trypanosoma cruzi.
Case Study: Antiparasitic Efficacy
In a study evaluating various triazole derivatives against Trypanosoma cruzi, one derivative demonstrated a dose-dependent inhibition of epimastigote forms, with significant reductions in parasite viability at concentrations as low as 25 μg/mL after 72 hours of exposure .
Cytotoxicity and Selectivity
The selectivity index (SI) is crucial for assessing the therapeutic potential of new compounds. Preliminary cytotoxicity assays indicate that while the compound exhibits activity against certain cancer cell lines, it maintains lower toxicity to non-cancerous cells.
Table 2: Cytotoxicity Data
Cell Line | IC50 (μM) | SI (Selectivity Index) |
---|---|---|
HeLa (cervical cancer) | 15 | >5 |
MCF-7 (breast cancer) | 20 | >4 |
Normal fibroblast cells | >100 | - |
The biological activity of this compound can be attributed to its ability to interfere with key metabolic pathways in pathogens. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, leading to increased membrane permeability and ultimately cell death.
Molecular Docking Studies
Molecular docking simulations have been employed to elucidate the binding affinity of the compound to various biological targets. Results suggest strong interactions with enzymes critical for microbial survival, providing insights into its mechanism of action.
Eigenschaften
IUPAC Name |
4-[(4-methylphenyl)methyl]-3-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O2/c1-15-2-4-16(5-3-15)14-30-20(27-28-22(30)32)17-10-12-29(13-11-17)21(31)18-6-8-19(9-7-18)23(24,25)26/h2-9,17H,10-14H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDLSGGKKQUMHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.